1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid
Beschreibung
BenchChem offers high-quality 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-30(2,3)38-29(36)31-14-12-19(13-15-31)24-16-32(17-25(24)27(33)34)28(35)37-18-26-22-10-6-4-8-20(22)21-9-5-7-11-23(21)26/h4-11,19,24-26H,12-18H2,1-3H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAQZUGRFMHEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Pip-OH, is a synthetic compound that has garnered attention in medicinal chemistry. Its unique structure, which includes the fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine ring, suggests potential applications in drug development and peptide synthesis.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.5 g/mol. The presence of the Fmoc group indicates its utility in protecting amine functionalities during peptide synthesis, enhancing its significance in organic and medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₄₁N₂O₅ |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 2460756-03-8 |
The biological activity of Fmoc-Pip-OH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group allows for selective modifications that can enhance binding affinity and specificity towards target biomolecules.
Case Studies and Research Findings
- Peptide Synthesis : Fmoc-Pip-OH has been extensively studied for its role in peptide synthesis. The Fmoc protecting group facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis. Research indicates that peptides synthesized using Fmoc-Pip-OH exhibit improved stability and bioactivity compared to those synthesized with other protecting groups .
- Anticancer Activity : Preliminary studies have suggested that derivatives of Fmoc-Pip-OH may possess anticancer properties. For instance, a study demonstrated that compounds derived from this structure could inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms .
- Neuroprotective Effects : Another area of research has focused on the neuroprotective effects of Fmoc-Pip-OH derivatives. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies .
Synthesis and Characterization
The synthesis of Fmoc-Pip-OH typically involves multiple steps starting from commercially available precursors. Key steps include:
- Formation of the piperidine ring.
- Introduction of the Fmoc protecting group through reaction with fluorenylmethanol.
- Carboxylation to yield the final product.
The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily used as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity. Notably, the fluorenylmethoxycarbonyl (Fmoc) group is often employed in peptide synthesis, facilitating the protection of amino acids during the coupling process.
Drug Development
Research indicates that derivatives of this compound exhibit potential as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, studies have shown its effectiveness in targeting epidermal growth factor receptor (EGFR) mutations, which are implicated in several cancers. The ability to modify the piperidine and pyrrolidine moieties allows for the optimization of pharmacokinetic properties, such as solubility and bioavailability.
Peptide Synthesis
The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS). The compound's structure enables the formation of peptides with complex sequences, which are crucial for developing therapeutic proteins and vaccines. The incorporation of the piperidine derivative can influence the peptide's stability and activity.
Case Study 1: Targeting Cancer Therapies
A study published in Journal of Medicinal Chemistry explored a series of compounds related to 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid. These compounds were tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation in EGFR-mutant models. The results indicated that modifications to the piperidine ring enhanced selectivity towards cancer cells while reducing toxicity to normal cells.
Case Study 2: Peptide Synthesis Optimization
In a research article from Bioconjugate Chemistry, researchers utilized this compound in synthesizing a peptide vaccine targeting viral infections. The Fmoc group allowed for efficient coupling reactions, resulting in high yields of pure peptides. The resulting peptides showed promising immunogenicity in preclinical models, paving the way for further development.
Vorbereitungsmethoden
Resin Selection and Initial Functionalization
Solid-phase peptide synthesis (SPPS) principles are frequently adapted for constructing such compounds. The 2-chlorotrityl chloride (2-CTC) resin is a preferred substrate due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with acid-labile protective groups. The synthesis begins by anchoring a carboxylic acid derivative (e.g., pyrrolidine-3-carboxylic acid) to the resin via esterification. For this compound, the tert-butyloxycarbonyl (Boc)-protected piperidin-4-yl moiety is introduced first, followed by Fmoc-protected pyrrolidine.
Key Reaction Conditions :
Sequential Deprotection and Coupling
After resin functionalization, the Boc group on the piperidine is removed using trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1 v/v, 30 min). Subsequent coupling of the Fmoc-pyrrolidine-3-carboxylic acid is performed using HBTU/N-methylmorpholine (NMM) in DMF. Critical challenges include avoiding diketopiperazine (DKP) formation during deprotection, which is mitigated by shorter piperidine exposure times (≤10 min).
Yield Optimization :
- Coupling Efficiency : >98% per step when using 4-fold excess of Fmoc-amino acid.
- Purity : Crude purity of 75–85% is typical, requiring reverse-phase HPLC purification for pharmaceutical-grade material.
Solution-Phase Synthesis
Stepwise Assembly of Protected Intermediates
Solution-phase methods are preferred for large-scale production. The synthesis involves three key intermediates:
- 1-(Boc-piperidin-4-yl)pyrrolidine-3-carboxylic acid : Synthesized via nucleophilic substitution between Boc-piperidin-4-amine and methyl pyrrolidine-3-carboxylate, followed by saponification.
- Fmoc Protection : The free amine on pyrrolidine is protected using Fmoc-Osu (N-hydroxysuccinimide ester) in tetrahydrofuran (THF)/water (4:1) at pH 8.5–9.0.
- Global Deprotection and Carboxylic Acid Activation : The Boc group is removed with TFA/DCM, and the carboxylic acid is activated as a pentafluorophenyl ester for final coupling.
Critical Side Reactions and Mitigation
- Aspartimide Formation : Occurs during prolonged Fmoc deprotection with piperidine. Substituting pyrrolidine as the base reduces this side reaction by 30–40%.
- Ester Hydrolysis : The tert-butyl ester in the Boc group is susceptible to premature hydrolysis under acidic conditions. Stabilizing with 2,6-lutidine during TFA treatments maintains integrity.
Representative Data :
| Step | Reagents | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1) + 2,6-lutidine | 30 min | 95 | 98 |
| Fmoc Coupling | Fmoc-Osu, DIPEA, THF | 2 h | 89 | 92 |
| Final Activation | PFP-OH, DCC, DMAP | 4 h | 85 | 90 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow technology to enhance reproducibility. Key advancements include:
- In-Line Analytics : Real-time HPLC monitoring of Boc and Fmoc deprotection.
- Solvent Recycling : DMF and THF are recovered via fractional distillation, reducing costs by 40%.
Analytical Validation
Purity and Structural Confirmation
- HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient elution with acetonitrile/water + 0.1% TFA. Retention time: 12.3 min.
- Mass Spectrometry : ESI-MS m/z calculated for C₃₂H₃₇N₃O₆: 583.27; observed: 583.3 [M+H]⁺.
- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc), 4.40 (m, 1H, pyrrolidine), 3.15 (m, 2H, piperidine).
Stability Studies
The compound exhibits stability in solid form (≥24 months at –20°C) but degrades in solution (t₁/₂ = 14 days in DMSO at 25°C).
Comparative Analysis of Methods
| Parameter | Solid-Phase | Solution-Phase | Industrial Flow |
|---|---|---|---|
| Scale | 0.1–10 mmol | 10 mmol–1 mol | >1 mol |
| Average Yield | 78% | 85% | 89% |
| Purity (Crude) | 75–85% | 80–90% | 88–93% |
| Key Advantage | Low intermediate isolation | High scalability | Minimal manual handling |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
